molecular formula C33H46N2O9 B1244293 Viridiofungin C

Viridiofungin C

Cat. No.: B1244293
M. Wt: 614.7 g/mol
InChI Key: KXOCQGQADUMFQO-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viridiofungin C is a member of the alkyl citrate family of natural products, originally isolated from Trichoderma viride. It is structurally characterized by a polar citric acid core linked to a tryptophan (Trp) residue, distinguishing it from viridiofungins A (tyrosine, Tyr) and B (phenylalanine, Phe) . These compounds are potent inhibitors of squalene synthase and serine palmitoyltransferase (SPT), enzymes critical in fungal sphingolipid biosynthesis . Their antifungal activity and unique mechanisms have positioned them as promising candidates for therapeutic development.

Properties

Molecular Formula

C33H46N2O9

Molecular Weight

614.7 g/mol

IUPAC Name

2-[(E)-1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C33H46N2O9/c1-2-3-4-7-10-15-24(36)16-11-8-5-6-9-12-18-26(33(44,32(42)43)21-29(37)38)30(39)35-28(31(40)41)20-23-22-34-27-19-14-13-17-25(23)27/h12-14,17-19,22,26,28,34,44H,2-11,15-16,20-21H2,1H3,(H,35,39)(H,37,38)(H,40,41)(H,42,43)/b18-12+

InChI Key

KXOCQGQADUMFQO-LDADJPATSA-N

Isomeric SMILES

CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

viridiofungin C

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Viridiofungin C exhibits broad-spectrum antifungal activity by targeting squalene synthase and serine palmitoyltransferase. These enzymes are critical in the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. The inhibition of these enzymes leads to impaired fungal growth and viability.

  • Mechanism of Action : Unlike traditional antifungals that target ergosterol synthesis, viridiofungins disrupt sphingolipid metabolism, offering a novel approach to combat fungal infections . This unique action may help in overcoming resistance seen with conventional antifungal agents.
  • Case Studies : In laboratory settings, this compound has shown significant fungicidal effects against various pathogenic fungi, including species from the genera Cladosporium and Fusarium. For instance, studies have demonstrated over 90% inhibition of mycelial growth in Fusarium moniliforme when exposed to this compound at concentrations as low as 250 µg/ml .

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond antifungal applications:

  • Hepatitis C Virus Treatment : The inhibitory effect on serine palmitoyltransferase suggests potential therapeutic applications in treating hepatitis C virus infections. This enzyme's role in lipid raft formation, where viral proteins accumulate, indicates that viridiofungins could disrupt viral replication .
  • Plant Pathogen Control : this compound has been explored as a biocontrol agent against soil-borne phytopathogens. Its ability to inhibit fungal pathogens can be beneficial in agricultural settings, reducing the reliance on synthetic fungicides .

Synthesis and Structural Complexity

The synthesis of this compound is complex due to its asymmetric structure and the presence of multiple stereogenic centers. Recent synthetic strategies focus on achieving high stereoselectivity and functionalization efficiency.

  • Synthetic Approaches : Various synthetic routes have been developed to produce viridiofungins, emphasizing the construction of the densely functionalized citric acid unit. Techniques such as Mukaiyama aldol reactions and catalytic asymmetric carbon–carbon bond-forming reactions have been utilized to enhance yield and purity .

Research and Development Trends

Ongoing research is focused on optimizing the synthesis of this compound and exploring its full spectrum of biological activities:

  • Novel Derivatives : Researchers are investigating derivatives of this compound to enhance its efficacy and reduce potential toxicity while maintaining its antifungal properties .
  • Mechanistic Studies : Further studies aim to elucidate the detailed mechanisms by which viridiofungins exert their biological effects, particularly regarding their interactions with cellular membranes and metabolic pathways in fungi .

Data Table: Comparative Antifungal Efficacy

CompoundTarget EnzymeAntifungal SpectrumInhibition Rate (%)
This compoundSerine PalmitoyltransferaseCladosporium, Fusarium>90% at 250 µg/ml
Viridiofungin ASqualene SynthaseVarious fungi>85% at 200 µg/ml
Traditional AzolesErgosterol SynthaseLimited spectrumVaries

Chemical Reactions Analysis

Asymmetric Aldol Reaction

The construction of Viridiofungin C’s stereogenic centers relies on catalytic asymmetric aldol reactions. For example:

  • A soft Lewis acid (AgPF₆)/Brønsted base system enables aldol coupling between α-sulfanyl lactones and protected glycoaldehydes, achieving high diastereoselectivity (dr > 20:1) .

  • Substrates such as PMB-protected glycoaldehyde react with α-sulfanyl lactones to form tetrasubstituted stereocenters critical to the citric acid unit .

Catalytic Asymmetric Epoxidation

The Katsuki–Sharpless epoxidation is pivotal for introducing stereochemistry:

  • Trisubstituted allylic alcohols undergo epoxidation using (R,R)-salen Mn(III) catalysts, yielding enantioenriched epoxides (up to 92% yield, 88% ee) .

  • This reaction establishes the C-13 and C-14 stereocenters in the alkyl chain .

β-Lactone Ring Opening

A β-lactone intermediate is central to late-stage functionalization:

  • HF-mediated rearrangement of cyclobutene diesters generates bicyclic lactones, which are subsequently opened via nucleophilic attack by amines (e.g., tyrosine derivatives) .

  • This step forms the amide bond linking the citric acid core to the aromatic amino acid unit .

Oxidation and Reduction

  • Primary Alcohol Oxidation : Jones oxidation converts primary alcohols to carboxylic acids, essential for forming the tricarboxylic acid backbone .

  • Hydroboration-Oxidation : Alkynes are converted to ketones or carboxylic acids via hydroboration with BH₃-THF, followed by oxidative workup .

Esterification and Hydrolysis

  • Selective Esterification : tert-Butyl esters are introduced using N,N-diisopropyl-O-2-tert-butylisourea to protect acid groups during synthesis .

  • Global Deprotection : Formic acid (96%) cleaves tert-butyl esters in a single step, yielding the final tricarboxylic acid .

Cross-Metathesis

Olefin cross-metathesis between disubstituted alkenes (e.g., 3 and 4 ) employs Grubbs II catalyst to assemble the alkyl chain with minimal isomerization .

Key Reaction Conditions and Catalysts

Reaction TypeSubstrates/CatalystsConditionsYield/SelectivitySource
Asymmetric Aldolα-Sulfanyl lactone, glycoaldehyde, AgPF₆−78°C, THFdr > 20:1
Katsuki–Sharpless EpoxidationAllylic alcohol, (R,R)-salen Mn(III)CH₂Cl₂, 0°C92% yield, 88% ee
β-Lactone Ring Openingβ-Lactone, HFRT, CH₂Cl₂Quantitative
Julia–Kocienski OlefinationAldehyde, sulfone, KHMDS−78°C, THF>95% trans selectivity

Stability and Reactivity

  • pH Sensitivity : The tricarboxylic acid motif undergoes decarboxylation under basic conditions, necessitating careful pH control during synthesis .

  • Thermal Stability : Decomposition occurs above 60°C, limiting reaction temperatures during esterifications.

Biological Interactions via Chemical Reactivity

This compound’s antifungal activity stems from covalent and non-covalent interactions:

  • Serine Palmitoyl Transferase Inhibition : The citric acid unit chelates the enzyme’s active-site Mg²⁺, blocking sphingolipid biosynthesis (IC₅₀ = 15 nM) .

  • Squalene Synthase Binding : Hydrophobic interactions between the alkyl chain and the enzyme’s pocket disrupt sterol biosynthesis (IC₅₀ = 0.4–15 μM) .

Comparison with Similar Compounds

Core Structure and Modifications

All viridiofungins share a conserved alkyl citrate backbone but differ in their aromatic α-amino acid units:

  • Viridiofungin A : Tyrosine (Tyr) moiety.
  • Viridiofungin B : Phenylalanine (Phe) moiety.
  • Viridiofungin C : Tryptophan (Trp) moiety .

The Trp residue in this compound introduces an indole group, enhancing hydrophobic interactions compared to the phenol (Tyr) or benzyl (Phe) groups in A and B. This structural variation likely influences target binding affinity and cellular uptake.

Antifungal Potency

Viridiofungins exhibit broad-spectrum antifungal activity, but their efficacy varies by pathogen (Table 1):

Table 1: IC₅₀ Values of Viridiofungins Against Fungal Targets

Compound Target Enzyme C. albicans (μM) S. cerevisiae (μM) Reference
Viridiofungin A SPT 0.022 4.7
Viridiofungin B SPT 0.017 1.84
This compound SPT 0.025 1.68
Sphingofungin B SPT 0.049 0.051
  • Key Findings :
    • This compound shows moderate activity against C. albicans compared to A and B but superior potency against S. cerevisiae.
    • The Trp moiety may enhance membrane penetration in S. cerevisiae due to increased hydrophobicity.

Mechanism of Action

Viridiofungins inhibit SPT, a key enzyme in sphingolipid synthesis. This disruption depletes fungal membrane integrity and signaling molecules, leading to cell death . The Trp unit in this compound may stabilize enzyme-inhibitor interactions through π-stacking with SPT’s active site, a mechanism less feasible with Tyr or Phe .

Comparison with Other Alkyl Citrate Natural Products

Zaragozic Acids

Zaragozic acids (e.g., squalestatin S1) also inhibit squalene synthase but feature a more complex bicyclic core. Unlike viridiofungins, they lack amino acid conjugates, reducing their specificity for fungal targets .

Sphingofungins

Sphingofungins (e.g., sphingofungin B) share SPT inhibition but are structurally distinct, featuring a long-chain polyketide backbone. Viridiofungins’ citrate core allows for modular synthesis and easier derivatization .

Preparation Methods

Seed Culture Preparation

Seed media are designed to promote rapid mycelial growth. A representative formulation includes (per liter):

  • Glucose: 20.0 g

  • Yeast extract: 5.0 g

  • Peptone: 5.0 g

  • KH₂PO₄: 1.0 g

  • MgSO₄·7H₂O: 0.5 g.

Cultures are incubated at 25°C for 45–48 hours with agitation (220 rpm), generating vegetative mycelia for inoculation.

Production Fermentation

The production medium induces secondary metabolite synthesis. A cornmeal-based formulation achieves high viridiofungin yields:

  • Yellow cornmeal: 50.0 g/L

  • Sucrose: 80.0 g/L

  • Yeast extract: 1.0 g/L.

After inoculating with 2% (v/v) seed culture, flasks are agitated (220 rpm) at 25°C for 7 days. This setup yields 450 µg/mL of total viridiofungins, with this compound constituting a variable fraction depending on strain and conditions.

Extraction and Initial Purification

Solvent Extraction

Post-fermentation, mycelia are separated and extracted with methyl ethyl ketone (MEK). MEK demonstrates superior efficiency in recovering viridiofungins compared to ethyl acetate or methanol. The crude extract is concentrated under reduced pressure, yielding a resinous material rich in this compound.

Ion-Exchange Chromatography

Crude extracts are treated with Bio-Rad AG 1X8 resin (chloride form) to remove impurities. The resin is mixed with the extract (1:1 ratio) for 30 minutes, followed by centrifugation. This step eliminates polar contaminants, enhancing the purity of viridiofungins prior to HPLC.

High-Performance Liquid Chromatography (HPLC) Purification

Analytical HPLC Conditions

Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) separates viridiofungins. A gradient elution of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid, is employed:

  • 0–10 min: 20% B → 50% B

  • 10–25 min: 50% B → 100% B.

This compound elutes at ~22.7 minutes under these conditions, identified by UV maxima at 226 nm and 278 nm.

Preparative HPLC for Isolation

Semi-preparative columns (e.g., 250 × 10 mm) scale up the separation. Collected fractions are analyzed via LC-MS to confirm the molecular ion m/z 592.31116 ([M+H]⁺, C₃₁H₄₆NO₁₀).

Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (300 MHz, acetone-d₆) verify this compound’s structure:

  • ¹³C NMR : Carbonyl signals at 211.9 (ketone), 175.9, 173.7, 173.2, and 170.9 ppm (ester/amide groups).

  • ¹H NMR : Olefinic protons at δ 5.28–5.35 ppm and methyl groups at δ 1.02–1.15 ppm.

Quantification via LC-MS

A linear calibration curve (1–100 µg/mL) correlates peak area with concentration (R² > 0.99). This compound concentrations in fermented broths range from 50–150 µg/mL, depending on strain and media.

Yield Optimization Strategies

Carbon Source Impact

Sucrose (80 g/L) outperforms glucose or starch in viridiofungin production, likely due to gradual hydrolysis sustaining fungal metabolism. Substituting sucrose with glucose reduces yields by 40%.

Comparative Analysis of Viridiofungin Production

ParameterT. viride (MF 5628)T. harzianum (T23)
Medium Cornmeal-sucrosePotato dextrose broth
Fermentation Time 7 days9 days
Yield (total viridiofungins) 450 µg/mL94.6 mg/L (Viridiofungin A)
Key Metabolite This compoundViridiofungin A

Challenges in Industrial-Scale Production

  • Contamination Risks : Long fermentation periods increase bacterial contamination, necessitating strict aseptic controls.

  • Solvent Toxicity : MEK, though effective, requires explosion-proof equipment for large-scale use.

  • Chromatographic Costs : Preparative HPLC consumes significant solvents, driving up production costs .

Q & A

Q. What synthetic strategies are applicable to Viridiofungin C, and how do they address stereochemical complexity?

  • Methodological Answer : this compound shares structural similarities with Viridiofungins A and B, suggesting that asymmetric multicomponent reactions (MCRs) catalyzed by TiCl₄ could be adapted. For example, TiCl₄ promotes α-ketoester activation, enabling stereoselective formation of quaternary carbon centers . Key steps include Julia–Kocienski olefination for side-chain assembly and protective group strategies (e.g., tert-butyldimethylsilyl ethers) to prevent undesired elimination . Researchers should prioritize retrosynthetic analysis to identify disconnections analogous to Viridiofungin A synthesis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and functional groups, particularly the carboxylate and hydroxyl moieties. Comparative analysis with Viridiofungin A/B NMR data (e.g., chemical shifts for ester groups at δ 170–175 ppm in ¹³C-NMR) can resolve ambiguities . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and carbonyl stretching vibrations (~1700 cm⁻¹) .

Q. What functional groups in this compound contribute to its antifungal activity?

  • Methodological Answer : The alkyl citrate backbone and carboxylate groups are critical, as they mimic lipid intermediates in fungal sphingolipid biosynthesis. Enzyme inhibition assays (SPT and IPCS) reveal that this compound’s IC₅₀ values (0.025 μM for C. albicans) depend on these groups’ spatial arrangement . Comparative studies with Viridiofungin A (IC₅₀ = 0.022 μM) suggest minor structural modifications significantly alter potency .

Q. How are enzyme inhibition assays optimized for evaluating this compound’s bioactivity?

  • Methodological Answer : Use C. albicans and S. cerevisiae strains to measure IC₅₀ via spectrophotometric assays. For SPT inhibition, pre-incubate fungal membranes with this compound (0.01–10 μM range) and quantify residual activity using radiolabeled serine . Include sphingofungin B as a positive control (IC₅₀ = 0.049 μM) to validate assay sensitivity .

Advanced Research Questions

Q. How can stereoselective challenges in this compound synthesis be resolved?

  • Methodological Answer : Quaternary carbon centers require chiral auxiliaries or asymmetric catalysis. For example, (S)-2-phenyl-2,3-dihydrofuran in TiCl₄-mediated MCRs achieves >90% enantiomeric excess (ee) for Viridiofungin A . Computational modeling (DFT) can predict transition-state geometries to optimize stereochemical outcomes for this compound .

Q. Why does this compound exhibit species-specific potency (e.g., IC₅₀ = 1.68 μM for S. cerevisiae vs. 0.025 μM for C. albicans)?

  • Methodological Answer : Conduct comparative genomics to identify fungal membrane protein variations (e.g., SPT isoforms). Molecular docking studies using C. albicans SPT crystal structures can reveal binding affinity differences due to alkyl chain length or carboxylate positioning .

Q. How can contradictions in synthetic yields between similar routes be addressed?

  • Methodological Answer : Re-evaluate protective group strategies. For instance, tert-butyl esters in Viridiofungin A synthesis hydrolyze inconsistently under acidic conditions; switching to 96% formic acid ensures complete deprotection . Systematic screening of solvents (e.g., THF vs. DMF) and catalysts (Cu(OTf)₂ vs. Pd-based) can resolve yield disparities .

Q. What structure-activity relationship (SAR) studies are needed to enhance this compound’s efficacy?

  • Methodological Answer : Synthesize analogs with modified alkyl chains or carboxylate substitutions. Test their IC₅₀ against C. glabrata and A. fumigatus to identify trends. For example, shortening the alkyl chain in Viridiofungin B reduced activity against S. cerevisiae (IC₅₀ = 1.84 μM vs. 4.7 μM for A) .

Q. What reaction conditions maximize yield in late-stage this compound coupling steps?

  • Methodological Answer : Optimize EDCI/HOBt-mediated coupling of tyrosine tert-butyl ester with carboxylic acid intermediates. For Viridiofungin A, DMF at 0°C with N-methylmorpholine achieves >80% yield . Monitor by TLC (ethyl acetate/hexanes, 1:1) and purify via flash chromatography .

Q. How can researchers validate conflicting bioactivity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature). For this compound, discrepancies in IC₅₀ may arise from fungal strain variability; use ATCC reference strains and report growth phase (log vs. stationary) . Cross-validate with LC-MS quantification of sphingolipid intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Viridiofungin C
Reactant of Route 2
Viridiofungin C

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